2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}acetic acid
Description
The compound 2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}acetic acid is a bicyclo[1.1.1]pentane derivative featuring a methanesulfonyl (SO₂CH₃) substituent at the 3-position and an acetic acid moiety. Its molecular formula is C₈H₁₂O₄S, with a molecular weight of 204.25 g/mol . The bicyclo[1.1.1]pentane scaffold is a rigid, cage-like structure widely used in medicinal chemistry as a bioisostere for aromatic rings or tert-butyl groups due to its steric and electronic properties .
Properties
IUPAC Name |
2-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4S/c1-13(11,12)8-3-7(4-8,5-8)2-6(9)10/h2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFICOHTYTJWOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C12CC(C1)(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}acetic acid typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane precursor, which undergoes a series of reactions to form the bicyclo[1.1.1]pentane structure.
Introduction of the methanesulfonyl group: This step involves the sulfonylation of the bicyclo[1.1.1]pentane core using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the acetic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding hydrocarbon.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure
The compound features a bicyclic structure that contributes to its distinctive chemical behavior. The methanesulfonyl group enhances its electrophilic properties, making it useful in various chemical reactions.
Chemistry
In the realm of organic chemistry, 2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}acetic acid serves as a versatile building block for synthesizing complex organic molecules. It can act as a reagent in several organic reactions, including:
- Electrophilic Substitution Reactions: The methanesulfonyl group can participate in nucleophilic attacks, facilitating the formation of new carbon-carbon bonds.
- Synthesis of Derivatives: The compound can be modified to produce various derivatives with tailored properties for specific applications.
Biology
Research into the biological applications of this compound has revealed its potential as a biochemical probe. It is being investigated for:
- Enzyme Mechanism Studies: The unique structure allows it to interact with enzymes, providing insights into their mechanisms and functions.
- Protein Interactions: Its ability to form covalent bonds with nucleophilic sites on proteins may help elucidate protein dynamics and interactions.
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Anti-inflammatory Activity: Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Anticancer Properties: Research indicates potential anticancer activity, with ongoing investigations into its effects on various cancer cell lines.
Industry
In industrial applications, this compound is utilized in:
- Pharmaceutical Development: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
- Material Science: The unique properties of the bicyclo[1.1.1]pentane structure make it valuable in developing new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or modulation of protein function, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}acetic acid , highlighting substituent variations, physicochemical properties, and applications:
Key Comparisons
Substituent Effects on Polarity and Solubility: The methanesulfonyl group in the target compound imparts higher polarity compared to fluorinated (e.g., ) or alkyl-substituted analogs (e.g., ). This enhances aqueous solubility, critical for oral bioavailability . Boc-protected amino () and methoxycarbonyl () derivatives balance lipophilicity and stability, making them suitable for prodrug formulations.
Biological Activity and Applications: Fluorinated analogs (e.g., ) are often used to modulate metabolic stability and target binding in kinase inhibitors or GPCR-targeted therapies . Amino-substituted derivatives (e.g., ) serve as rigid amino acid mimics in peptide-based drugs, leveraging the bicyclo[1.1.1]pentane scaffold to reduce conformational flexibility .
Synthetic Utility :
- Brominated derivatives () are intermediates in Suzuki-Miyaura cross-coupling reactions, enabling diversification of the bicyclo[1.1.1]pentane core.
- The methanesulfonyl group in the target compound may act as a leaving group or participate in nucleophilic substitution reactions .
Safety and Handling :
- Compounds like 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid () require cold storage (-20°C), whereas the target compound’s stability data are unspecified.
- Analogous bicyclo[1.1.1]pentane derivatives exhibit acute toxicity (H302, H315) , suggesting stringent handling protocols for the target compound.
Biological Activity
2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}acetic acid is a bicyclic compound that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C9H12O4S
- Molecular Weight: 220.25 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The methanesulfonyl group enhances the compound's solubility and reactivity, potentially influencing its pharmacokinetics.
Key Mechanisms:
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
- Receptor Modulation: The rigid bicyclic structure may facilitate selective binding to certain receptors, influencing cellular signaling pathways.
Biological Activity and Applications
The compound has shown promise in several areas of biological research:
1. Anti-inflammatory Activity
Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. In vitro studies demonstrated a significant reduction in the release of TNF-alpha and IL-6 in activated macrophages.
2. Anticancer Potential
In preclinical models, this compound has been evaluated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways, suggesting potential as a therapeutic agent in oncology.
3. Pain Management
Due to its structural similarities with known analgesics, the compound is being investigated for its potential role in pain management by modulating pain pathways in the central nervous system.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
